molecular formula C12H10OS B1414119 2-Methyl-4-(thiophen-2-yl)benzaldehyde CAS No. 1935443-09-6

2-Methyl-4-(thiophen-2-yl)benzaldehyde

Cat. No.: B1414119
CAS No.: 1935443-09-6
M. Wt: 202.27 g/mol
InChI Key: CVZTXGHWEZOBKG-UHFFFAOYSA-N
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Description

2-Methyl-4-(thiophen-2-yl)benzaldehyde is an organic compound with the molecular formula C12H10OS and a molecular weight of 202.27 . It is a derivative of benzaldehyde, with a thiophene ring attached at the 4-position and a methyl group at the 2-position .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzaldehyde core with a methyl group at the 2-position and a thiophene ring at the 4-position . The thiophene ring is a five-membered heterocyclic compound containing a sulfur atom .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Methyl-4-(thiophen-2-yl)benzaldehyde is utilized in the synthesis of various heterocyclic compounds. For instance, it has been used in the synthesis of 4H-indeno[1,2-b]thiophenes, 8H-indeno[2,1-b]-thiophenes, and 8H-indeno[2,1-b]furans, which are important in medicinal chemistry (Jeon & Lee, 2008).

Photoluminescent Materials

This compound is significant in the field of photoluminescence. It has been used to create linear thiophene-containing π-conjugated aldehydes that exhibit aggregation-induced emission, useful for developing solid red luminophors (Guo et al., 2015).

Anticancer and Antimicrobial Applications

Derivatives of this compound have shown potential in anticancer and antimicrobial applications. Novel thiophene-2-carboxaldehyde derivatives exhibit good antibacterial, antifungal activity, and less toxicity, making them candidates for new therapeutic agents (Shareef et al., 2016).

Organic Near-Field Storage Material

It has been synthesized into organic photochromic diarylethenes for use in near-field recording. These compounds show promise in the field of data storage technology (Zhang Fushi, 2004).

Synthesis of Medicinal Intermediates

This compound is utilized in the synthesis of critical intermediates for medicinal compounds like Clopidogrel sulfate, an antiplatelet drug (Hu Jia-peng, 2012).

Future Directions

Thiophene and its derivatives, including 2-Methyl-4-(thiophen-2-yl)benzaldehyde, have attracted great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

Properties

IUPAC Name

2-methyl-4-thiophen-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS/c1-9-7-10(4-5-11(9)8-13)12-3-2-6-14-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZTXGHWEZOBKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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